molecular formula C11H7F2NO3 B1411766 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione CAS No. 82673-81-2

1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B1411766
CAS No.: 82673-81-2
M. Wt: 239.17 g/mol
InChI Key: YIHABICOZQAIRJ-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H7F2NO3 and its molecular weight is 239.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including similar compounds to 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, have been investigated for their effectiveness in inhibiting carbon steel corrosion in hydrochloric acid. These derivatives have been shown to be good corrosion inhibitors, increasing in efficiency with concentration. They are classified as mixed-type inhibitors, and their adsorption on steel surfaces follows Langmuir's adsorption isotherm, indicating a chemisorption process (Zarrouk et al., 2015).

2. Photoluminescent Materials

Studies on derivatives of 1H-pyrrole-2,5-dione, which include structures similar to this compound, have been conducted in the context of photoluminescent materials. These compounds have been used to synthesize soluble, conjugated polymers and copolymers that exhibit strong photoluminescence and are suitable for electronic applications due to their stability and processability (Beyerlein & Tieke, 2000).

3. Electronic and Structural Properties

Research into the electronic and structural properties of 1H-pyrrole-2,5-dione derivatives, closely related to this compound, has shown significant electron delocalization within their structure. These studies provide insights into their electrochemical properties, highlighting potential applications in molecular electronics (Hildebrandt, Schaarschmidt, & Lang, 2011).

4. Solubility and Solvent Effects

The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, a compound structurally related to this compound, has been extensively studied in various solvents. Understanding the solubility and solvent effects of these compounds is crucial for their potential application in various fields (Li, Li, Gao, & Lv, 2019).

Properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c12-11(13)17-8-3-1-2-7(6-8)14-9(15)4-5-10(14)16/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHABICOZQAIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.